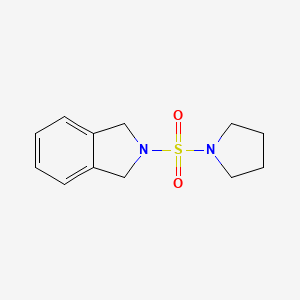![molecular formula C14H15N5O2S2 B6430107 4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide CAS No. 2097863-42-6](/img/structure/B6430107.png)
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide, or 4-CNB, is a synthetic molecule composed of a benzene ring and a sulfonamide group. It is a member of the piperidinone family and is widely used in scientific research due to its unique properties. 4-CNB has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
4-CNB has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 4-CNB has been used to study the structure and function of enzymes. In physiology, 4-CNB has been used to study the effects of hormones and other bioactive molecules on cell signaling pathways. In pharmacology, 4-CNB has been used to study the effects of drugs on cell signaling pathways.
Mécanisme D'action
4-CNB is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-CNB binds to the active site of COX-2, preventing the enzyme from producing inflammatory mediators. This mechanism of action has been studied extensively and is thought to be the basis of 4-CNB's anti-inflammatory effects.
Biochemical and Physiological Effects
4-CNB has been studied for its potential anti-inflammatory, analgesic, and antipyretic effects. In animal studies, 4-CNB has been shown to reduce inflammation, pain, and fever. In addition, 4-CNB has been shown to have anti-tumor effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-CNB has several advantages for laboratory experiments. It is a relatively small molecule, making it easy to synthesize and purify. In addition, 4-CNB is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 4-CNB in laboratory experiments. For example, 4-CNB is not water soluble, which can make it difficult to use in aqueous solutions.
Orientations Futures
The potential future directions of 4-CNB include further study of its anti-inflammatory, analgesic, and antipyretic effects. In addition, 4-CNB could be studied for its potential anti-tumor effects. Furthermore, 4-CNB could be evaluated for its potential use as a drug for the treatment of various diseases. Finally, the mechanism of action of 4-CNB could be further studied in order to develop more potent and selective inhibitors of COX-2.
Méthodes De Synthèse
4-CNB is synthesized in a two-step process. The first step involves the condensation of a piperidinone with a thiadiazole to produce a piperidinone-thiadiazole. The second step involves the condensation of the piperidinone-thiadiazole with a sulfonamide to produce 4-CNB. This reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate.
Propriétés
IUPAC Name |
4-cyano-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S2/c15-9-11-1-3-13(4-2-11)23(20,21)18-12-5-7-19(8-6-12)14-10-16-22-17-14/h1-4,10,12,18H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLLOZRXYPDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=C(C=C2)C#N)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-difluorophenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B6430025.png)
![1-[1-(thiophene-2-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B6430032.png)

![methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate](/img/structure/B6430061.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)
![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)
![2-{3-benzyl-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6430074.png)

![[5-(3-chlorophenyl)-7-{[(4-chlorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B6430086.png)
![3,3-diphenyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B6430096.png)
![1-{[1-(4-propylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6430108.png)
![N-[4-(methylsulfanyl)-1-oxo-1-[3-(pyridin-3-yloxy)azetidin-1-yl]butan-2-yl]acetamide](/img/structure/B6430118.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B6430126.png)

